5-Bromo-2-hydroxynicotinamide is a chemical compound with the molecular formula C_6H_6BrN_3O. It is a derivative of nicotinamide, which is known for its role in various biological processes, including cellular metabolism and DNA repair. The compound features a bromine atom at the 5-position and a hydroxyl group at the 2-position of the pyridine ring, which contributes to its unique properties and potential applications in medicinal chemistry.
This compound can be synthesized through various methods, often involving bromination and hydroxylation of nicotinamide derivatives. It is relevant in pharmaceutical research due to its potential therapeutic applications.
5-Bromo-2-hydroxynicotinamide is classified as a halogenated aromatic amide. Its structure places it within the broader category of pyridine derivatives, which are significant in pharmacology due to their diverse biological activities.
The synthesis of 5-Bromo-2-hydroxynicotinamide can be achieved through several approaches:
The typical reaction conditions include maintaining specific temperatures (often around room temperature to 50°C), controlling pH levels, and using solvents like dimethylformamide or dichloromethane for optimal solubility and reactivity. Yields can vary significantly based on the method employed, but high yields (up to 91%) have been reported in optimized conditions .
5-Bromo-2-hydroxynicotinamide has a distinct molecular structure characterized by:
5-Bromo-2-hydroxynicotinamide participates in various chemical reactions, including:
The reactions are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are often employed to monitor reaction progress and product purity .
The mechanism of action for 5-Bromo-2-hydroxynicotinamide primarily involves its interaction with biological targets at the cellular level:
Research indicates that derivatives of nicotinamide can modulate pathways involved in cell proliferation and apoptosis, suggesting potential therapeutic roles in cancer treatment .
Relevant analyses include melting point determination, solubility tests, and stability assessments under varying pH conditions.
5-Bromo-2-hydroxynicotinamide is explored for various applications:
Fragment-based drug design (FBDD) has revolutionized the development of bioactive nicotinamide derivatives, particularly 5-bromo-2-hydroxynicotinamide. This approach leverages low-molecular-weight fragments (<300 Da) that comply with the "Rule of Three" (H-bond donors ≤3, H-bond acceptors ≤3, ClogP ≤3) to ensure optimal ligand efficiency and synthetic tractability [7]. The 2-hydroxynicotinamide core serves as a privileged scaffold in FBDD due to its dual hydrogen-bonding capability and metal-chelating properties, enabling high-affinity interactions with biological targets like Mcl-1 [4].
In a seminal study, researchers dissected the nanomolar inhibitor S1 (3-thiomorpholin-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile) to identify the 2-hydroxypyridine fragment as a viable starting point for structural optimization [4]. This fragment exhibited moderate affinity (LE >0.3 kcal/mol/atom) for the BH3 groove of Mcl-1, enabling subsequent growth into potent derivatives. Computational techniques including molecular docking and binding free energy calculations guided the strategic introduction of pharmacophores at the 5-position of the pyridine ring, ultimately yielding N-benzyl-5-(4-isopropylthiophenol)-2-hydroxynicotinamide (IC₅₀ = 54 nM against Mcl-1) [4] [5].
Table 1: Evolution of 2-Hydroxynicotinamide Fragments in Mcl-1 Inhibitor Design
Core Structure | Modification Site | Optimized Compound | Biological Activity |
---|---|---|---|
2-Hydroxypyridine | None | Fragment 4 | Initial fragment (LE = 0.32) |
5-Unsubstituted | N-Benzylamide | Intermediate 8a | Kd = 420 nM |
5-Arylthioether | 4-Isopropylthiophenol | 12c | IC₅₀ = 54 nM |
Regioselective bromination at the 5-position of the pyridine ring presents distinct challenges due to electron density distribution and competing side reactions. Two principal methodologies dominate the synthesis of 5-bromo-2-hydroxynicotinamide precursors:
Oxidative Bromination: A one-pot synthesis employs hydrogen peroxide (H₂O₂) catalysis with hydrobromic acid (48% HBr) to convert 2-hydroxypyrimidine to 5-bromo-2-hydroxypyrimidine at 80-85°C [1] [3]. This method eliminates volatile bromine vapors, enhances bromine atom utilization (>100% improvement vs. Br₂/AcOH systems), and achieves >90% conversion in <24 hours. The mechanism involves in situ generation of hypobromous acid (HOBr), which electrophilically attacks the electron-deficient C5 position [3].
Classical Halogenation: Traditional approaches use bromine in glacial acetic acid, but suffer from prolonged reaction times (48-72 hours), low atom economy, and corrosive bromine vapors [1]. For 2-aminopyridine substrates, directed ortho-metalation (DoM) with n-BuLi at -78°C followed by bromination enables C5 functionalization, though requires cryogenic conditions [2].
Post-bromination hydroxylation is achieved via:
Table 2: Comparative Analysis of Bromination Methodologies
Method | Reagents | Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|---|
H₂O₂/HBr | 30% H₂O₂, 48% HBr | 80-85°C, 24h | 88-92 | Bromine recycling, minimal vapor release, scalable |
Br₂/AcOH | Bromine, glacial acetic acid | Reflux, 48-72h | 70-75 | Equipment corrosion, low atom economy |
Directed Metalation | n-BuLi, Br₂ | -78°C, THF, 2h | 60-68 | Requires anhydrous conditions, limited scalability |
Ligand efficiency (LE) metrics drive the optimization of 5-bromo-2-hydroxynicotinamide derivatives, balancing binding affinity with molecular complexity. LE is calculated as:LE = (1.37 × pIC₅₀) / Heavy Atom Count [7]
The fragment-to-lead evolution of N-benzyl-5-(4-isopropylthiophenol)-2-hydroxynicotinamide exemplifies LE-guided design:
Critical modifications preserving LE include:
Computational tools (Schrödinger Glide, MM-GBSA) quantified energy contributions of the 5-bromo substituent, revealing:
Table 3: Ligand Efficiency Parameters in Fragment Evolution
Compound | Heavy Atoms | IC₅₀ (nM) | LE (kcal/mol/atom) | Solubility (µM) |
---|---|---|---|---|
2-Hydroxynicotinamide | 10 | 420,000 | 0.32 | >1,000 |
5-Bromo-2-hydroxynicotinamide | 11 | 38,500 | 0.31 | 840 |
N-Benzyl-5-bromo-2-hydroxynicotinamide | 20 | 1,200 | 0.28 | 310 |
12c (Optimized lead) | 29 | 54 | 0.29 | 95 |
Solvent polarity and catalyst architecture critically influence yields in 5-bromo-2-hydroxynicotinamide synthesis:
A. Bromination Catalysis
B. Solvent Systems
C. Temperature Optimization
Table 4: Solvent/Catalyst Impact on Key Reactions
Reaction Step | Optimal Solvent | Catalyst/Additive | Temperature | Yield (%) |
---|---|---|---|---|
C5 Bromination | DMF/H₂O (9:1) | CTAC (5 mol%) | 40°C | 91 |
Chlorination (OH → Cl) | Toluene | TEA (2.0 eq) | 80-85°C | 85 |
Hydroxylation (Cl → OH) | 1,4-Dioxane/H₂O (4:1) | None | 100°C | 88 |
Amide Coupling | THF | EDCI/HOBt | 25°C | 78 |
Comprehensive Compound List
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: